

# FR901465 solubility and preparation for experiments

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FR901465**

Cat. No.: **B1674043**

[Get Quote](#)

## Application Notes and Protocols for FR901465

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**FR901465** is a potent natural product with significant antitumor properties. As a modulator of the spliceosome, it offers a unique mechanism of action that induces cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the preparation and use of **FR901465** in experimental settings, along with an overview of its impact on key cellular signaling pathways.

## Solubility and Physicochemical Properties

**FR901465** is a lipophilic molecule with limited aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.

Table 1: Solubility and Storage of **FR901465**

| Property                     | Data                                             |
|------------------------------|--------------------------------------------------|
| CAS Number                   | 144371-79-1                                      |
| Molecular Formula            | C <sub>29</sub> H <sub>38</sub> O <sub>6</sub>   |
| Molecular Weight             | 482.6 g/mol                                      |
| Appearance                   | White to off-white solid                         |
| Solubility                   | Soluble in DMSO (e.g., 10 mM)[1]                 |
| Sparingly soluble in ethanol |                                                  |
| Insoluble in water           |                                                  |
| Storage (Solid)              | -20°C, protected from light                      |
| Storage (Stock Solution)     | -20°C or -80°C in aliquots, protected from light |

## Experimental Protocols

### Preparation of FR901465 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of **FR901465** in DMSO, a common starting concentration for in vitro studies.

#### Materials:

- **FR901465** powder
- Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)
- Sterile, amber or foil-wrapped microcentrifuge tubes
- Calibrated analytical balance
- Calibrated micropipettes
- Vortex mixer

- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

**Procedure:**

- Pre-Weighing Preparation: Allow the vial of **FR901465** powder to reach room temperature before opening to prevent condensation.
- Weighing: Accurately weigh 4.83 mg of **FR901465** powder and transfer it to a sterile amber microcentrifuge tube.
- Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the **FR901465** powder.
- Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

## Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations for treating cells in culture. It is critical to maintain a low final concentration of DMSO (typically  $\leq 0.1\%$ ) to minimize solvent-induced cytotoxicity.[\[1\]](#)[\[2\]](#)

**Materials:**

- 10 mM **FR901465** stock solution in DMSO
- Pre-warmed, sterile complete cell culture medium
- Sterile microcentrifuge tubes or plates
- Calibrated micropipettes

**Procedure:**

- Thawing: Thaw a single aliquot of the 10 mM **FR901465** stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): To improve accuracy, prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, to achieve a 10  $\mu$ M final concentration, you can first prepare a 100  $\mu$ M intermediate solution by adding 1  $\mu$ L of the 10 mM stock to 99  $\mu$ L of medium.
- Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells containing pre-warmed medium to achieve the desired final concentration. For example, to achieve a 100 nM final concentration from a 10 mM stock, you can add 1  $\mu$ L of the stock solution to 100 mL of medium (a 1:100,000 dilution).
- Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
- Mixing: Gently mix the contents of the wells by swirling the plate.
- Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions.

## Preparation for In Vivo Animal Studies

The preparation of **FR901465** for in vivo administration requires careful consideration of the vehicle to ensure solubility and bioavailability while minimizing toxicity. While specific formulations for **FR901465** are not extensively published, the following provides a general guideline based on practices for other poorly water-soluble splicing modulators.

### Materials:

- **FR901465** powder
- Anhydrous DMSO
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline or phosphate-buffered saline (PBS)

- Sterile tubes and syringes

#### Recommended Vehicle Formulation (Example):

A common vehicle for administering hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. An example formulation could be 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile saline.[\[3\]](#) The exact ratios may need to be optimized for **FR901465**.

#### Procedure:

- Dissolution in DMSO: Dissolve the required amount of **FR901465** in the desired volume of DMSO.
- Addition of Co-solvents: Add PEG300 to the DMSO solution and mix thoroughly.
- Addition of Surfactant: Add Tween 80 to the mixture and mix until a clear solution is formed.
- Addition of Aqueous Component: Slowly add sterile saline or PBS to the organic mixture while vortexing to prevent precipitation.
- Final Formulation: The final formulation should be a clear, homogenous solution suitable for the chosen route of administration (e.g., oral gavage or intraperitoneal injection). The final DMSO concentration should be kept as low as possible.

#### Dosage Consideration:

Dosage will vary depending on the animal model and the specific experimental goals. For related splicing modulators, in vivo doses in mouse xenograft models have ranged from approximately 2 mg/kg to 8 mg/kg administered orally on a daily basis.[\[4\]](#) It is recommended to perform dose-escalation studies to determine the optimal and maximum tolerated dose for **FR901465**.

## Mechanism of Action and Signaling Pathways

**FR901465** exerts its antitumor effects by targeting the spliceosome, a critical cellular machinery responsible for pre-mRNA splicing.

## Splicing Modulation

**FR901465** binds to the SF3b subunit of the U2 small nuclear ribonucleoprotein (snRNP) complex within the spliceosome. This interaction alters the splicing of a subset of pre-mRNAs, leading to the production of aberrant mRNA transcripts. One of the key consequences of this altered splicing is the shift in the balance of anti-apoptotic and pro-apoptotic isoforms of certain proteins. For instance, treatment with splicing modulators has been shown to favor the production of the pro-apoptotic short isoform of Mcl-1 (Mcl-1S) over the anti-apoptotic long isoform (Mcl-1L).



[Click to download full resolution via product page](#)

Caption: **FR901465** binds to the spliceosome, leading to altered pre-mRNA splicing.

## Induction of Apoptosis

The shift in the Mcl-1 isoform balance contributes to the induction of the intrinsic apoptotic pathway. The increase in pro-apoptotic Mcl-1S and potential downregulation of other anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.

[Click to download full resolution via product page](#)

Caption: **FR901465** induces apoptosis via modulation of Bcl-2 family protein expression.

## Cell Cycle Arrest

**FR901465** has been shown to induce cell cycle arrest at the G1 and G2/M phases.<sup>[5]</sup> This is likely a consequence of the altered splicing of key cell cycle regulatory genes. While the precise targets are still under investigation, it is hypothesized that the splicing of genes

encoding cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors is affected, leading to a disruption of the normal cell cycle progression.



[Click to download full resolution via product page](#)

Caption: **FR901465** causes cell cycle arrest by dysregulating key cell cycle proteins.

## Experimental Workflow

The following diagram outlines a general workflow for conducting in vitro experiments with **FR901465**.



[Click to download full resolution via product page](#)

Caption: A typical workflow for in vitro experiments using **FR901465**.

## Conclusion

**FR901465** is a valuable research tool for investigating the role of splicing in cancer biology and for the development of novel anticancer therapeutics. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute robust and reproducible experiments. Careful adherence to these guidelines will help ensure the generation of high-quality data and advance our understanding of this promising compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. emulatebio.com [emulatebio.com]
- 3. RNA splicing modulator 1 | RNA splicing modulator | CAS 2726461-38-5 | Buy RNA splicing modulator 1 from Supplier InvivoChem [invivochem.com]
- 4. H3B-8800, an orally available small-molecule splicing modulator, induces lethality in spliceosome-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [FR901465 solubility and preparation for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1674043#fr901465-solubility-and-preparation-for-experiments\]](https://www.benchchem.com/product/b1674043#fr901465-solubility-and-preparation-for-experiments)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)